![molecular formula C7H5N3O2 B1313177 咪唑并[1,2-b]哒嗪-6-甲酸 CAS No. 769109-13-9](/img/structure/B1313177.png)

咪唑并[1,2-b]哒嗪-6-甲酸

描述

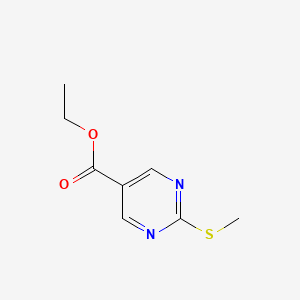

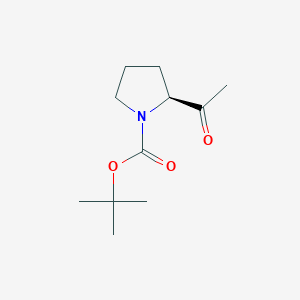

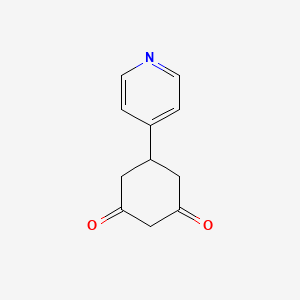

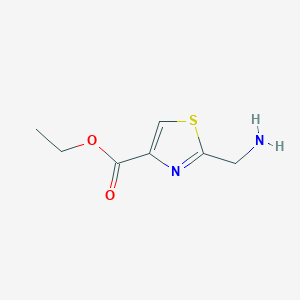

Imidazo[1,2-b]pyridazine-6-carboxylic acid is a chemical compound with the molecular formula C7H5N3O2 . It is often used in laboratory settings .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which are structurally similar to imidazo[1,2-b]pyridazine-6-carboxylic acid, has been well studied in the past decade . The most effective protocols for their synthesis are metal-free and include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The molecular structure of imidazo[1,2-b]pyridazine-6-carboxylic acid is characterized by a fused nitrogen-bridged heterocyclic compound . The structure is crucial for its bioactive properties .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Physical And Chemical Properties Analysis

Imidazo[1,2-b]pyridazine-6-carboxylic acid has a molecular weight of 199.59 g/mol . It is a powder at room temperature .科学研究应用

Here is a comprehensive analysis of the scientific research applications of Imidazo[1,2-b]pyridazine-6-carboxylic acid, focusing on six unique applications:

Inhibition of IL-17A for Psoriasis Treatment

This compound acts as an inhibitor of the molecule IL-17A, which is significant in the treatment of psoriasis. It has been described in a series of novel imidazo-pyridazine compounds for this purpose .

Rheumatoid Arthritis and Multiple Sclerosis

Similar to its application in psoriasis, these compounds are also explored for their potential in treating rheumatoid arthritis and multiple sclerosis through IL-17A inhibition .

Versatile Scaffold in Drug Development

Imidazo[1,2-b]pyridazine serves as a versatile scaffold in organic synthesis and drug development, showcasing multifarious biological activity .

ALK-Tyrosine Kinase Inhibition for NSCLCs

These compounds have been designed, synthesized, and tested for their biological activities as ALK-tyrosine kinase inhibitors, which are crucial for treating non-small cell lung malignancies with ALK gene rearrangements .

Broad Biological Activities

Compounds containing the imidazo[1,2-b]pyridazine core are known to possess a wide range of biological activities, including CDK inhibition, m-TOR inhibition, PIM kinase inhibition, and JAK2 inhibition .

Potential Antimalarial Activity

There is evidence suggesting that these compounds may inhibit Plasmodium falciparum calcium-dependent protein kinase-1, which could make them valuable in the development of antimalarial drugs .

作用机制

安全和危害

未来方向

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core is ongoing, with the aim to improve the ecological impact of the classical schemes . This research will likely influence the study and application of imidazo[1,2-b]pyridazine-6-carboxylic acid as well.

属性

IUPAC Name |

imidazo[1,2-b]pyridazine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-7(12)5-1-2-6-8-3-4-10(6)9-5/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHNNSMFTHAZLKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2N=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80441396 | |

| Record name | imidazo[1,2-b]pyridazine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-b]pyridazine-6-carboxylic acid | |

CAS RN |

769109-13-9 | |

| Record name | imidazo[1,2-b]pyridazine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(5-Methoxy-1H-indol-2-yl)methyl]methylamine](/img/structure/B1313109.png)